

4-Fluorocinnamaldehyde CAS number and physical constants

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Fluorocinnamaldehyde

Cat. No.: B3178344

[Get Quote](#)

A Technical Guide to 4-Fluorocinnamaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of **4-fluorocinnamaldehyde**, a versatile aromatic aldehyde with significant applications in organic synthesis and medicinal chemistry. Its unique fluorine substitution enhances its reactivity and utility, making it a valuable intermediate in the development of pharmaceuticals and advanced materials.

Core Properties and Physical Constants

4-Fluorocinnamaldehyde, particularly the trans-isomer, is the most commonly referenced form in research and commercial applications. Below is a summary of its key physical and chemical properties.

Property	Value
CAS Number	51791-26-5 (for trans-isomer) [1] [2] [3]
Alternate CAS Number	24654-55-5 [4]
Molecular Formula	C ₉ H ₇ FO [1] [2] [4]
Molecular Weight	150.15 g/mol [1] [2] [4]
Appearance	White to yellow to green clear liquid [4]
Melting Point	24 °C [4]
Boiling Point	95 °C at 2 mmHg [4]
Density	1.146 g/mL at 25 °C [2]
Refractive Index	n _{20/D} 1.599 [2]
Synonyms	(E)-3-(4-Fluorophenyl)-2-propenal, 3-(4-Fluorophenyl)acrylaldehyde [2] [4]

Applications in Research and Development

4-Fluorocinnamaldehyde is a key building block in the synthesis of a variety of functional molecules, with notable applications in drug discovery and materials science.

Pharmaceutical Development:

- Anti-cancer and Anti-inflammatory Agents: The compound serves as a crucial intermediate in the synthesis of novel compounds with potential anti-cancer and anti-inflammatory properties.[\[4\]](#) Cinnamaldehyde and its derivatives have shown promise against various cancer cell lines, including oral, prostate, and colon cancer.[\[5\]](#)
- Urease Inhibitors: Recent research has focused on developing **4-fluorocinnamaldehyde**-based thiosemicarbazones as potent urease inhibitors.[\[6\]](#)[\[7\]](#)[\[8\]](#) These compounds are of interest for treating diseases associated with the urease enzyme, such as stomach ulcers caused by *Helicobacter pylori*.[\[6\]](#)[\[7\]](#)

- Antibacterial Agents: It is used in the preparation of novel terminal biphenyl-based diaphytoene desaturases, which are being investigated for the treatment of *Staphylococcus aureus* infections.[1]

Organic Synthesis and Materials Science:

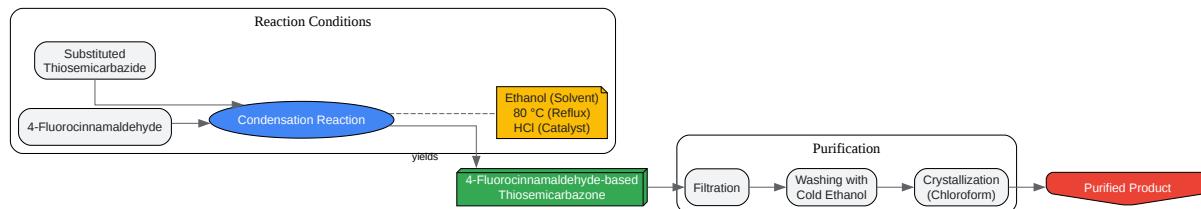
- Fluorescent Probes: Its unique properties make it suitable for designing fluorescent probes, which are essential tools in biological imaging and diagnostics.[4]
- Chemical Synthesis: It is widely used in organic chemistry to create complex molecules, enabling researchers to explore new chemical reactions and pathways.[4]

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of **4-fluorocinnamaldehyde**-based thiosemicarbazones, based on methodologies described in recent literature.[8] This protocol serves as a template and may require optimization for specific target molecules.

Objective: To synthesize N⁴-substituted thiosemicarbazone derivatives from **4-fluorocinnamaldehyde**.

Materials:


- **4-Fluorocinnamaldehyde**
- Substituted thiosemicarbazides
- Ethanol (reagent grade)
- Hydrochloric acid (catalytic amount)
- Standard laboratory glassware (reflux condenser, round-bottom flask, etc.)
- Heating mantle and magnetic stirrer
- Filtration apparatus

Procedure:

- Reactant Preparation: In a round-bottom flask, dissolve **4-fluorocinnamaldehyde** (1 equivalent) in ethanol.
- Addition of Thiosemicarbazide: To the stirred solution, add the corresponding substituted thiosemicarbazide (1.01 equivalents).
- Catalysis: Add a catalytic amount of hydrochloric acid to the reaction mixture.
- Reflux: Heat the mixture to 80 °C and maintain it under reflux. The reaction progress can be monitored using thin-layer chromatography (TLC).
- Product Formation: Upon completion of the reaction, a solid product is expected to form.
- Isolation: Allow the reaction mixture to cool to room temperature. Filter the resulting solid product.
- Purification: Wash the filtered product repeatedly with cold ethanol to remove any unreacted starting materials and impurities.
- Crystallization: The purified product can be further crystallized from a suitable solvent, such as chloroform, to obtain a high-purity final product.[8]
- Characterization: The structure of the synthesized thiosemicarbazone derivatives can be confirmed using spectral data from FTIR, ¹H NMR, ¹³C NMR, and mass spectrometry.[8]

Visualized Synthesis Workflow

The following diagram illustrates the general synthesis pathway for producing thiosemicarbazone derivatives from **4-fluorocinnamaldehyde**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of thiosemicarbazone derivatives.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-FLUOROCINNAMALDEHYDE CAS#: 51791-26-5 [m.chemicalbook.com]
- 2. 反-4-氟肉桂醛 95% | Sigma-Aldrich [sigmaaldrich.com]
- 3. 4-FLUOROCINNAMALDEHYDE | 51791-26-5 [chemicalbook.com]
- 4. chemimpex.com [chemimpex.com]
- 5. Design, synthesis, and in silico docking studies of novel cinnamaldehyde–chalcone derivatives with anti-cancer potential and in vivo acute oral toxicity profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicbazones as urease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis, in vitro, and in silico studies of 4-fluorocinnamaldehyde based thiosemicarbazones as urease inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [4-Fluorocinnamaldehyde CAS number and physical constants]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3178344#4-fluorocinnamaldehyde-cas-number-and-physical-constants]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com